N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide is a synthetic organic compound that features an indole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves the coupling of tryptamine with a benzoyl chloride derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the benzamide structure may inhibit certain enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]acrylamide: Shares the indole moiety but differs in the acyl group attached to the nitrogen.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different substituent on the benzene ring.
N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the 2-methylpropoxy group, making it less hydrophobic.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which can influence its hydrophobicity and, consequently, its interaction with biological membranes and proteins. This structural feature may enhance its bioavailability and efficacy in therapeutic applications .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)14-25-18-9-7-16(8-10-18)21(24)22-12-11-17-13-23-20-6-4-3-5-19(17)20/h3-10,13,15,23H,11-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIBPMGPHRCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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